molecular formula C16H12Cl3NO4 B4163910 5-chloro-2-[(3,5-dichloro-4-ethoxybenzoyl)amino]benzoic acid

5-chloro-2-[(3,5-dichloro-4-ethoxybenzoyl)amino]benzoic acid

Cat. No. B4163910
M. Wt: 388.6 g/mol
InChI Key: BGJKWMLGNZZFAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-2-[(3,5-dichloro-4-ethoxybenzoyl)amino]benzoic acid, commonly known as DCBAA, is a chemical compound that has been widely used in scientific research. It is a member of the benzoic acid family and is known for its unique properties, which make it useful in various applications.

Mechanism of Action

The mechanism of action of DCBAA is based on its ability to bind to proteins and undergo conformational changes upon binding. The fluorescent properties of DCBAA allow researchers to monitor these changes in real-time, providing valuable insights into protein structure and function.
Biochemical and Physiological Effects:
DCBAA has been shown to have minimal biochemical and physiological effects, making it a safe and effective tool for scientific research. It is non-toxic and does not interfere with normal cellular processes, making it a useful tool for studying biological systems.

Advantages and Limitations for Lab Experiments

DCBAA has several advantages for use in lab experiments. It is a highly sensitive fluorescent probe, allowing for the detection of small changes in protein conformation. It is also relatively easy to use and can be incorporated into a variety of experimental protocols. However, DCBAA does have some limitations. It is not suitable for use in vivo, as it cannot penetrate cell membranes. Additionally, its fluorescent properties can be affected by environmental factors such as pH and temperature, making it important to carefully control experimental conditions.

Future Directions

There are several future directions for the use of DCBAA in scientific research. One area of interest is the development of new fluorescent probes based on the structure of DCBAA. Researchers are also exploring the use of DCBAA in the study of protein aggregation and amyloid formation. Additionally, there is interest in using DCBAA to study the effects of environmental factors on protein structure and function.
Conclusion:
In conclusion, DCBAA is a valuable tool for scientific research. Its unique properties make it useful in a variety of applications, and its minimal biochemical and physiological effects make it a safe and effective tool for studying biological systems. While there are some limitations to its use, ongoing research is exploring new applications and future directions for the use of DCBAA in scientific research.

Scientific Research Applications

DCBAA has been widely used in scientific research as a fluorescent probe for the detection of protein conformational changes. It is also used as a pH indicator and as a tool for studying the binding of ligands to proteins. DCBAA has been shown to be useful in a variety of applications, including the study of enzyme kinetics, protein folding, and protein-protein interactions.

properties

IUPAC Name

5-chloro-2-[(3,5-dichloro-4-ethoxybenzoyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl3NO4/c1-2-24-14-11(18)5-8(6-12(14)19)15(21)20-13-4-3-9(17)7-10(13)16(22)23/h3-7H,2H2,1H3,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGJKWMLGNZZFAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Cl)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-chloro-2-[(3,5-dichloro-4-ethoxybenzoyl)amino]benzoic acid
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5-chloro-2-[(3,5-dichloro-4-ethoxybenzoyl)amino]benzoic acid
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5-chloro-2-[(3,5-dichloro-4-ethoxybenzoyl)amino]benzoic acid
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5-chloro-2-[(3,5-dichloro-4-ethoxybenzoyl)amino]benzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.